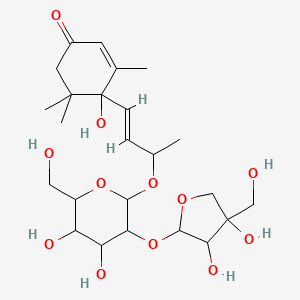

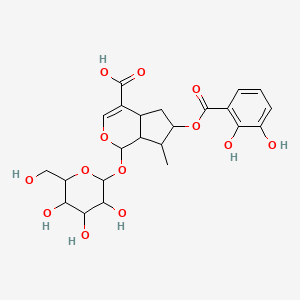

7Z-TrifostigmanosideI

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7Z-トリフォスティグマノシド Iは、植物Polygala hongkongensis Hemslに自然に見られる化合物です セスキテルペン類に属し、そのユニークな化学構造と生物活性で知られています。

準備方法

合成経路と反応条件: 7Z-トリフォスティグマノシド Iの合成は、天然源であるPolygala hongkongensis Hemslから化合物を抽出してから始まり、いくつかのステップを伴います。 抽出プロセスは通常、溶媒抽出を行い、その後、クロマトグラフィー技術を用いて精製します .

工業生産方法: 7Z-トリフォスティグマノシド Iの工業生産は、まだ初期段階です。 この化合物は、植物細胞培養や微生物発酵など、バイオテクノロジー的手法により、より大規模に生産できます。 これらの方法は、天然資源を枯渇させることなく、持続可能で効率的な方法で化合物を生産する方法を提供しています .

化学反応の分析

反応の種類: 7Z-トリフォスティグマノシド Iは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を変更し、生物活性を高めるために不可欠です .

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの一般的な酸化剤は、穏やかな条件下で使用され、酸素を含む官能基を導入します。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤は、カルボニル基をアルコールに還元するために使用されます。

置換: 求核置換反応は、水酸化ナトリウム(NaOH)や炭酸カリウム(K2CO3)などの試薬を使用して行われ、特定の官能基を置換します.

生成される主な生成物: これらの反応から生成される主な生成物には、生物活性を高めた7Z-トリフォスティグマノシド Iのさまざまな誘導体が含まれます。 これらの誘導体は、多くの場合、さらなる研究で使用され、その潜在的な治療用途を探求します .

科学的研究の応用

7Z-トリフォスティグマノシド Iは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: この化合物は、潜在的な医薬品用途を持つ新規セスキテルペン誘導体の合成のための出発物質として使用されます.

生物学: さまざまな生物学的経路を調節することが示されており、細胞プロセスとシグナル伝達経路を研究するための貴重なツールとなっています.

作用機序

7Z-トリフォスティグマノシド Iの作用機序には、特定の分子標的と経路との相互作用が含まれます。 この化合物は、プロテインキナーゼC(PKC)経路を活性化することが示されており、さまざまな下流標的のリン酸化につながります。 この活性化は、ムチン産生やタイトジャンクションの完全性などの細胞プロセスの調節をもたらします . さらに、7Z-トリフォスティグマノシド Iは、PKCα/β経路を通じてMUC2の活性を高め、タイトジャンクションを維持することにより、腸のバリア機能を保護することが判明しています .

類似の化合物:

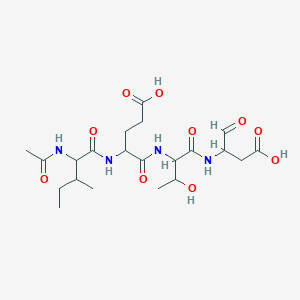

トリフォスティグマノシド II: Polygala種に見られる別のセスキテルペン配糖体で、類似の生物活性を示します。

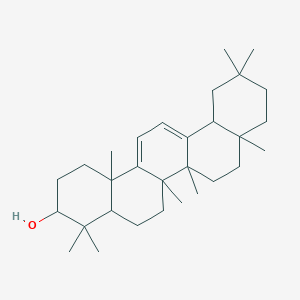

シクロアストラゲノール: 抗老化と抗炎症特性を持つトリテルペノイド化合物です.

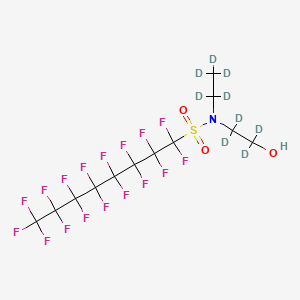

アストラガロシド IV: シクロアストラゲノールの配糖体で、同様の薬理学的活性を示します.

7Z-トリフォスティグマノシド Iの独自性: 7Z-トリフォスティグマノシド Iは、そのユニークな化学構造と特定の生物学的経路を調節する能力により際立っています。

類似化合物との比較

Trifostigmanoside II: Another sesquiterpene glycoside found in Polygala species with similar biological activities.

Cycloastragenol: A triterpenoid compound with anti-aging and anti-inflammatory properties.

Astragaloside IV: A glycoside of cycloastragenol with similar pharmacological activities.

Uniqueness of 7Z-Trifostigmanoside I: 7Z-Trifostigmanoside I stands out due to its unique chemical structure and its ability to modulate specific biological pathways.

特性

分子式 |

C24H38O12 |

|---|---|

分子量 |

518.6 g/mol |

IUPAC名 |

4-[(E)-3-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3/b6-5+ |

InChIキー |

ZUOHPMUWXJPXFB-AATRIKPKSA-N |

異性体SMILES |

CC1=CC(=O)CC(C1(/C=C/C(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C |

正規SMILES |

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12310737.png)

![5-[(1,2-Oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12310753.png)

![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)